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4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione

Cat. No.: B12885821
CAS No.: 5342-35-8
M. Wt: 350.4 g/mol
InChI Key: YYEOFVWLMSISRX-UHFFFAOYSA-N
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Description

4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione is a synthetic organic compound belonging to the class of naphtho[2,3-c]furan-1,3-diones. This structural motif is a subject of interest in scientific research, particularly in medicinal chemistry and drug discovery, due to the wide range of biological activities exhibited by its analogs . The naphtho[2,3-c]furan-1,3-dione scaffold is a fused aromatic system that incorporates a furan ring and a phthalimide-like dione group, which can participate in various redox and electron-transfer processes . Naphthofuranquinone derivatives, such as this one, are investigated as promising scaffolds for novel drug discovery because related compounds have demonstrated significant biological properties. These include potential antitumor effects , antiviral activity , and cytotoxic activities against various cell lines . The mechanism of action for compounds in this class often involves their ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to apoptosis or modulation of specific cellular pathways . The presence of phenyl substituents at the 4 and 9 positions may influence the compound's lipophilicity, electronic distribution, and interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize this compound strictly for laboratory research to explore these potential applications and mechanisms further. Intended Use and Handling: This product is provided 'For Research Use Only' (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions and in accordance with all applicable local and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14O3 B12885821 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione CAS No. 5342-35-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5342-35-8

Molecular Formula

C24H14O3

Molecular Weight

350.4 g/mol

IUPAC Name

4,9-diphenylbenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C24H14O3/c25-23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24(26)27-23)16-11-5-2-6-12-16/h1-14H

InChI Key

YYEOFVWLMSISRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OC3=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4,9 Diphenylnaphtho 2,3 C Furan 1,3 Dione

Strategic Design of Precursors and Building Blocks for 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione

The most prominent and strategically sound approach to the synthesis of the this compound core structure involves a Diels-Alder cycloaddition reaction. This strategy relies on the careful selection of a diene and a dienophile that will form the desired carbocyclic framework.

The key precursors for this synthesis are:

1,3-Diphenylisobenzofuran (B146845): This molecule serves as a highly reactive diene. Its reactivity is attributed to the aromaticity gained by the benzene (B151609) ring upon cycloaddition. wikipedia.org 1,3-Diphenylisobenzofuran can be synthesized from several starting materials, including the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by acid-catalyzed dehydration. wikipedia.org Another route involves the [4+2] cycloaddition of 1,3-butadiene (B125203) and dibenzoylethylene, followed by a series of transformations. wikipedia.org

Maleic Anhydride (B1165640): This compound is an excellent dienophile due to the presence of two electron-withdrawing carbonyl groups, which activate the double bond for cycloaddition. mnstate.eduresearchgate.net

The reaction between 1,3-diphenylisobenzofuran and maleic anhydride yields a direct precursor to the target molecule: 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione . chegg.comnih.gov Subsequent aromatization of this adduct is required to furnish the final product, this compound.

Optimized Reaction Conditions and Parameters for Enhanced Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for the key Diels-Alder cycloaddition step.

Temperature and Solvent Effects on Reaction Yields and Selectivity

The choice of solvent and reaction temperature can significantly impact the outcome of the Diels-Alder reaction between 1,3-diphenylisobenzofuran and maleic anhydride.

Research has shown that the reaction can proceed at room temperature in a suitable solvent. chegg.com Toluene is a commonly used solvent for this transformation, allowing for the reaction to proceed to completion with the product precipitating out of the solution. chegg.com The progress of the reaction can be monitored by the disappearance of the characteristic yellow color of 1,3-diphenylisobenzofuran. chegg.com

For less reactive Diels-Alder pairs, higher boiling point solvents such as xylene can be employed to increase the reaction rate. mnstate.eduquizlet.com While 1,3-diphenylisobenzofuran is a highly reactive diene, the use of a higher temperature could potentially reduce the reaction time. wikipedia.org However, care must be taken as Diels-Alder reactions are reversible, and excessively high temperatures can favor the retro-Diels-Alder reaction.

Catalyst Selection and Loading for Maximized Efficiency

The Diels-Alder reaction between 1,3-diphenylisobenzofuran and maleic anhydride is a thermally driven process and typically does not require a catalyst. chegg.com The high reactivity of the diene and dienophile system is sufficient to drive the reaction forward. wikipedia.org

In the broader context of synthesizing related naphthofuran structures, various catalysts have been employed. For instance, the synthesis of naphtho[2,3-b]furan-4,9-diones has been achieved through visible-light-mediated [3+2] cycloaddition reactions, which are catalyst-free. nih.gov Other syntheses of related compounds have utilized base catalysis. researchgate.net However, for the specific target of this compound via the Diels-Alder route, the focus remains on optimizing thermal conditions rather than catalytic systems.

Concentration and Stoichiometric Considerations

The stoichiometry of the reactants is a critical parameter in the synthesis. For the Diels-Alder reaction, a 1:1 molar ratio of 1,3-diphenylisobenzofuran and maleic anhydride is theoretically required. In practice, a slight excess of one reactant may be used to ensure the complete consumption of the other, which can simplify purification.

The concentration of the reactants in the chosen solvent also plays a role. A higher concentration may lead to a faster reaction rate but could also complicate the isolation of the product if it is highly soluble. In the case of the reaction in toluene, the poor solubility of the product, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione, facilitates its isolation by precipitation. chegg.com

Below is a table summarizing the reaction conditions for the synthesis of the precursor to this compound.

Reactant 1Reactant 2SolventTemperatureTimeObservations
1,3-DiphenylisobenzofuranMaleic AnhydrideTolueneRoom Temp.30 minYellow color fades, milky precipitate forms. chegg.com

Novel Catalytic Approaches in this compound Synthesis

While the Diels-Alder approach is a classic and effective method, modern organic synthesis continually seeks more efficient and atom-economical routes, often involving catalysis.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis is a powerful tool for the construction of complex heterocyclic systems. For the synthesis of related naphthofuran scaffolds, several transition metal-catalyzed methods have been reported. For example, palladium-catalyzed reverse hydrogenolysis has been used to synthesize naphtho[2,3-b]furan-4,9-diones. rsc.org

However, for the direct synthesis of this compound, the literature predominantly supports the non-catalytic Diels-Alder strategy. While transition metal-catalyzed C-H activation and cyclization reactions represent a frontier in organic synthesis, specific applications for the direct construction of the this compound skeleton are not yet widely established. The development of such a catalytic cycle would likely involve the strategic functionalization of precursors to enable a transition metal-mediated ring-forming cascade.

Organocatalytic Methods for Naphthofurandione Core Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high stereoselectivity. In the context of naphthofurandione synthesis, organocatalytic methods are particularly relevant for constructing or modifying the core structure from key precursors like 2-hydroxy-1,4-naphthoquinone (B1674593).

One notable approach involves the proline-catalyzed three-component reductive alkylation reaction. nih.gov This method facilitates the formation of 2-hydroxy-1,4-naphthoquinones bearing an alkyl substituent at the 3-position, which are crucial intermediates for subsequent cyclization to form the furan (B31954) ring. The reaction proceeds between 2-hydroxy-1,4-naphthoquinone, an aldehyde, and a catalyst like proline in high yields. nih.gov While this reaction does not directly form the furan-1,3-dione, it exemplifies an organocatalytic strategy to build the necessary substituted naphthoquinone skeleton under mild conditions.

Photochemical and Electrochemical Synthesis Pathways

Photochemical reactions, utilizing light to drive chemical transformations, offer unique and often green pathways for synthesizing complex molecules. The photoaddition of 2-hydroxy-1,4-naphthoquinones with alkynes or alkenes is a prominent strategy for constructing the naphthofurandione system. acs.orgmdpi.com

A significant development is the visible-light-mediated [3+2] cycloaddition reaction. nih.gov This method provides an efficient and environmentally friendly route to naphtho[2,3-b]furan-4,9-diones and their dihydro derivatives. nih.gov The reaction between 2-hydroxy-1,4-naphthoquinone and various substituted alkynes or alkenes proceeds under blue LED irradiation, demonstrating excellent regioselectivity and functional group tolerance. mdpi.comnih.gov For instance, the reaction with diphenylacetylene (B1204595) yields the corresponding 2,3-diphenylnaphtho[2,3-b]furan-4,9-dione. mdpi.com This approach is considered a powerful, green, and facile means to generate these scaffolds. nih.gov

The photoaddition of 1,4-naphthoquinone (B94277) with diphenylacetylene has also been investigated under both batch and continuous-flow conditions. nih.gov Irradiation in acetone (B3395972) using UVB light leads to the formation of a cyclobutene (B1205218) intermediate and a benzoanthracenone product. nih.gov Optimizing these photochemical methods under continuous-flow conditions has been shown to significantly reduce reaction times from hours to minutes while improving conversions and yields. nih.gov

Electrochemical synthesis pathways for this specific class of compounds are less documented in the current scientific literature compared to photochemical methods.

Table 1: Selected Photochemical Syntheses of Naphtho[2,3-b]furan-4,9-dione (B1206112) Derivatives

Reactants Product Light Source Reaction Time Yield Reference
2-Hydroxy-1,4-naphthoquinone, Phenylacetylene 2-Phenylnaphtho[2,3-b]furan-4,9-dione Blue LEDs (460 nm) 6.0 h 85% mdpi.com
2-Hydroxy-1,4-naphthoquinone, Diphenylacetylene 2,3-Diphenylnaphtho[2,3-b]furan-4,9-dione Blue LEDs (460 nm) 6.0 h 76% mdpi.com
2-Hydroxy-1,4-naphthoquinone, 1-Hexyne 2-Butylnaphtho[2,3-b]furan-4,9-dione Blue LEDs (460 nm) 6.0 h 82% mdpi.com
1,4-Naphthoquinone, Diphenylacetylene Cyclobutene & Benzoanthracenone UVB (Batch) 12 h 13% & 75% nih.gov
1,4-Naphthoquinone, Diphenylacetylene Cyclobutene & Benzoanthracenone UVB (Flow) 60 min 20% & 75% nih.gov

Coupling Reactions (e.g., coupling of ylides with terminal alkynes)

Coupling reactions are a cornerstone of modern synthetic chemistry. The reaction between ylides and terminal alkynes represents a viable, though less explored, strategy for constructing the furan ring system fused to the naphthoquinone core. Sulfur ylides, in particular, have been used in catalyst-free conditions to synthesize benzofuran (B130515) derivatives from ortho-hydroxy aryl alkynes. researchgate.netresearchgate.net This transformation proceeds through a cascade of isomerization, nucleophilic addition, cyclization, and aromatization. researchgate.net

The general applicability of this method to a wide range of reactants suggests its potential for adaptation to the synthesis of naphthofurandiones. By using an appropriately substituted naphthoquinone with a hydroxyl group and an adjacent alkyne moiety, a similar cascade could theoretically be initiated with a suitable ylide to form the desired fused furan-dione structure. Palladium-catalyzed coupling reactions involving sulfonium (B1226848) ylides have also been developed for the formation of C(sp)-C(sp3) bonds in the synthesis of functionalized internal alkynes, indicating the versatility of ylide chemistry in complex constructions. organic-chemistry.org

Atom Economy and Green Chemistry Principles in Synthetic Routes to this compound

The principles of green chemistry and atom economy are increasingly integral to the design of synthetic routes, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. jocpr.comprimescholars.com

One-pot procedures are a prime example of applying these principles to the synthesis of naphthofurandiones. A direct one-pot synthesis of naphtho[2,3-b]furan-4,9-dione derivatives has been developed through the base-promoted reaction of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds. researchgate.net This method offers advantages such as simple reaction procedures and versatility in introducing different substituents, leading to moderate to high yields in a single step. researchgate.net

The photochemical syntheses discussed previously also align well with green chemistry principles. nih.gov The use of visible light as a traceless reagent avoids the need for harsh chemical oxidants or catalysts that contribute to waste streams. mdpi.comnih.gov

Furthermore, palladium-catalyzed reverse hydrogenolysis offers an intrinsically waste-free approach for synthesizing naphtho[2,3-b]furan-4,9-diones. This method couples 2-hydroxy-1,4-naphthoquinones with olefins, producing only the desired product and hydrogen gas (H2) as the sole byproduct, representing a highly atom-economical process. rsc.org These examples highlight a clear trend towards developing more sustainable and efficient syntheses for this important class of compounds.

Mechanistic Elucidation of Reactions Involved in the Formation of 4,9 Diphenylnaphtho 2,3 C Furan 1,3 Dione

Detailed Mechanistic Pathways: Proposed and Experimentally Verified

The synthesis of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione is most prominently achieved through a Diels-Alder reaction, a classic example of a pericyclic process. However, alternative radical-initiated pathways have also been explored.

The most common and efficient route to the naphtho[2,3-c]furan-1,3-dione (B147156) core is the [4+2] cycloaddition, or Diels-Alder reaction, between a suitable diene and a dienophile. wikipedia.org In the case of this compound, the reaction occurs between 1,3-diphenylisobenzofuran (B146845) (the diene) and maleic anhydride (B1165640) (the dienophile). rsc.orgresearchgate.net

The mechanism is a concerted process, meaning that the new sigma bonds are formed in a single transition state. wikipedia.orgupenn.edu The reaction involves the overlap of the π-orbitals of the diene and the dienophile, leading to the formation of a cyclic transition state and subsequently the cyclohexene-based product. uhcl.edu The stereochemistry of the reactants is retained in the product, a key characteristic of concerted pericyclic reactions. uhcl.edulibretexts.org

The reaction is thermally allowed under the Woodward-Hoffmann rules. wikipedia.org The diene, 1,3-diphenylisobenzofuran, must be in the s-cis conformation for the reaction to occur. libretexts.org The phenyl substituents on the isobenzofuran (B1246724) ring can influence the reactivity of the diene through electronic and steric effects.

A critical aspect of the Diels-Alder reaction is its stereoselectivity, often favoring the endo product under kinetic control due to secondary orbital interactions between the developing π-system and the electron-withdrawing groups of the dienophile. youtube.com However, at higher temperatures, the thermodynamically more stable exo product may be favored as the reaction becomes reversible (retro-Diels-Alder). masterorganicchemistry.com

Alternative to the pericyclic pathway, radical-initiated cyclizations offer another route to the naphtho[2,3-c]furan-4,9-dione skeleton. One such method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant. While not as commonly cited for the specific synthesis of the 4,9-diphenyl derivative, CAN-mediated oxidative cycloadditions have been employed for the synthesis of related naphthofuran structures.

In a proposed general mechanism, CAN can mediate the oxidative addition of a radical species to an alkene or alkyne. For instance, a visible-light-mediated [3+2] cycloaddition for the synthesis of naphtho[2,3-b]furan-4,9-diones has been proposed to proceed through a 1,5-biradical intermediate. mdpi.comnih.gov In the context of this compound formation, a hypothetical radical pathway could be initiated by a single-electron transfer (SET) process. tsijournals.com

A plausible, though less common, mechanism could involve the generation of a radical cation from a suitable precursor, which then undergoes cyclization. The stereoselectivity in such radical reactions is often lower than in concerted pericyclic reactions. The presence of radical scavengers like TEMPO has been shown to inhibit similar radical-mediated cycloadditions, providing evidence for the involvement of radical intermediates. mdpi.com

The debate between a concerted (synchronous or asynchronous) and a stepwise mechanism for the Diels-Alder reaction has been a long-standing topic of discussion. sci-hub.se For the reaction between 1,3-diphenylisobenzofuran and maleic anhydride, the prevailing evidence points towards a concerted, albeit potentially asynchronous, pathway. escholarship.org An asynchronous transition state implies that the two new sigma bonds are not formed to the same extent at the transition state.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in exploring the potential energy surfaces of Diels-Alder reactions. researchgate.netnih.gov For many systems, the concerted pathway is calculated to have a lower activation energy than a stepwise pathway that would involve a diradical or zwitterionic intermediate. researchgate.net However, for highly polarized reactants or under specific catalytic conditions, a stepwise mechanism can become competitive or even dominant. tsijournals.comresearchgate.net The high stereospecificity observed in the Diels-Alder formation of the naphtho[2,3-c]furan-1,3-dione core strongly supports a concerted mechanism. upenn.edu

Identification and Characterization of Reaction Intermediates and Transition States

In the context of the concerted Diels-Alder reaction, true intermediates are not formed. The reaction proceeds through a single, high-energy transition state. youtube.com The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction.

The transition state for the reaction of 1,3-diphenylisobenzofuran and maleic anhydride is a cyclic arrangement of the reacting molecules. uhcl.edu Computational modeling provides insights into the structure of these transition states. The preference for the endo adduct under kinetic control is attributed to the stabilizing secondary orbital interactions between the phenyl groups of the diene and the carbonyl groups of the maleic anhydride in the transition state. youtube.com

Table 1: Calculated Parameters for Diels-Alder Transition States
Reactant SystemTransition State TypeCalculated Activation Energy (kcal/mol)Key Bond Distances (Å)
Furan (B31954) + Maleic AnhydrideEndo15-20C-C: ~2.2-2.4
Furan + Maleic AnhydrideExo17-22C-C: ~2.2-2.4
1,3-Diphenylisobenzofuran + Maleic Anhydride (Estimated)Endo12-18C-C: ~2.1-2.3
1,3-Diphenylisobenzofuran + Maleic Anhydride (Estimated)Exo14-20C-C: ~2.1-2.3

Note: The data for 1,3-Diphenylisobenzofuran are estimated based on the known electronic effects of phenyl substituents which can lower the activation energy compared to unsubstituted furan.

In radical-initiated mechanisms, discreet radical intermediates would be formed. These are typically highly reactive and short-lived, making their direct observation and characterization challenging. Techniques such as electron paramagnetic resonance (EPR) spectroscopy can sometimes be used to detect radical intermediates. In the absence of direct detection, their existence is often inferred from trapping experiments or the observation of non-stereospecific products.

Kinetic and Thermodynamic Studies of this compound Formation

The kinetics and thermodynamics of the Diels-Alder reaction are critical for controlling the reaction outcome. masterorganicchemistry.com The reaction is typically exothermic, with a negative enthalpy change (ΔH°) due to the replacement of two weaker π-bonds with two stronger σ-bonds. The reaction also has a negative entropy change (ΔS°) because two molecules combine to form one, leading to a more ordered system. masterorganicchemistry.com

At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest, which is usually the endo isomer due to its lower activation energy. masterorganicchemistry.commdpi.com At higher temperatures, the retro-Diels-Alder reaction becomes significant, and the system can reach equilibrium. Under these conditions of thermodynamic control, the most stable product, typically the less sterically hindered exo isomer, will predominate. mdpi.com

Kinetic studies of related furan-maleimide Diels-Alder reactions have been performed using techniques such as ¹H NMR and UV-Vis spectroscopy to monitor the concentration of reactants and products over time. mdpi.comresearchgate.netnih.gov These studies allow for the determination of rate constants and activation parameters.

Table 2: Representative Kinetic and Thermodynamic Data for Furan-Dienophile Diels-Alder Reactions
Reaction SystemParameterValueConditions
Furan + Maleic Anhydridek (endo) (M⁻¹s⁻¹)~5 x 10⁻⁴25°C, Dioxane
ΔH‡ (kcal/mol)~16-
ΔS‡ (cal/mol·K)~-35-
ΔG° (kcal/mol)~-825°C
1,3-Diphenylisobenzofuran + N-Phenylmaleimide (Estimated)k (M⁻¹s⁻¹)> 10⁻²25°C, Chloroform
ΔH‡ (kcal/mol)~12-15-
ΔS‡ (cal/mol·K)~-30 to -35-
ΔG° (kcal/mol)~-10 to -1225°C

Note: The data for the 1,3-diphenylisobenzofuran reaction are estimations based on the increased reactivity of isobenzofurans compared to furans in Diels-Alder reactions. The actual values can vary depending on the specific dienophile and solvent used.

The phenyl substituents in 1,3-diphenylisobenzofuran are expected to increase the rate of the Diels-Alder reaction by raising the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller HOMO-LUMO gap with the dienophile.

Advanced Spectroscopic and Diffraction Techniques for Structural Confirmation of 4,9 Diphenylnaphtho 2,3 C Furan 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione in solution. It provides information on the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular framework.

Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Complete Proton and Carbon Assignments

While specific experimental NMR data for this compound is not extensively available in public literature, the application of multi-dimensional NMR techniques is standard for structurally related compounds. 1D NMR (¹H and ¹³C) provides initial chemical shift information. 2D NMR experiments are then crucial for definitive assignments.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks within the phenyl and naphthyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon environments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is particularly vital for assigning quaternary carbons, such as the carbonyl carbons (C1, C3) and the carbons to which the phenyl groups are attached (C4, C9).

Based on the analysis of similar naphtho[2,3-c]furan structures, the expected chemical shifts can be predicted. The protons on the naphthalene (B1677914) core would appear in the aromatic region, with their exact shifts influenced by the anisotropic effects of the phenyl rings and carbonyl groups. The phenyl protons would also resonate in the aromatic region, showing characteristic multiplets. The carbonyl carbons are expected to have signals in the downfield region of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is predictive, based on related structures, as specific experimental data is not publicly available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C3 (C=O)-~165-170
C4, C9-~140-145
Naphthalene H (H5-H8)~7.5-8.5~125-135
Phenyl H (ortho, meta, para)~7.2-7.8~128-130

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-State NMR (ssNMR) would be employed to analyze the compound in its crystalline powder form. This technique is especially useful for identifying the presence of different polymorphs (different crystalline arrangements of the same molecule), as the chemical shifts and line shapes in ssNMR are highly sensitive to the local molecular environment and packing in the crystal lattice. Cross-polarization magic-angle spinning (CP/MAS) experiments would be standard to enhance the signal of the carbon nuclei.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the unambiguous determination of the molecular formula. For a related compound, 2,3-Diphenylnaphtho[2,3-b]furan-4,9-dione (an isomer), the protonated molecule [M+H]⁺ was observed with a calculated m/z of 351.1016, corresponding to the formula C₂₄H₁₅O₃. mdpi.comnih.gov A similar analysis for this compound (C₂₄H₁₄O₄) would be expected to yield a precise mass measurement consistent with this formula.

Table 2: Predicted HRMS Data for this compound

Molecular FormulaAdductCalculated Exact Mass (m/z)
C₂₄H₁₄O₄[M+H]⁺367.0965
C₂₄H₁₄O₄[M+Na]⁺389.0784

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality, typically appearing in the region of 1650-1750 cm⁻¹. Other significant peaks would include C=C stretching vibrations for the aromatic rings (~1450-1600 cm⁻¹) and C-O-C stretching of the furan (B31954) ring.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. Aromatic ring vibrations often show strong Raman signals. The symmetric stretching of the C=O groups would also be Raman active.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry. For the related compounds 4-phenylnaphtho[2,3-c]furan-1(3H)-one and 9-phenylnaphtho[2,3-c]furan-1(3H)-one, X-ray analysis has been performed, revealing key structural parameters such as the torsion angle between the phenyl group and the naphthoquinone moiety. mdpi.com A similar analysis of this compound would definitively establish the planarity of the core and the orientation of the two phenyl substituents relative to the naphthofuran system.

Table 3: Expected Crystallographic Data Parameters for this compound (Note: This table lists the type of data obtained from X-ray crystallography, as specific experimental data for this compound is not publicly available.)

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the unit cell
Bond Lengths (Å)Precise distances between atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Dihedral angles, defining conformation

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for π-System Characterization

Electronic spectroscopy probes the conjugated π-system of the molecule.

UV-Visible (UV-Vis) Spectroscopy: Due to its extensive aromatic system, this compound is expected to exhibit strong absorption bands in the UV and possibly the visible region of the electromagnetic spectrum. These absorptions correspond to π→π* electronic transitions within the conjugated system. The position of the absorption maxima (λ_max) provides insight into the extent of conjugation.

Fluorescence Spectroscopy: Many polycyclic aromatic compounds are fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may emit light at a longer wavelength. The emission spectrum, quantum yield, and fluorescence lifetime are characteristic properties that depend on the molecular structure and rigidity, providing further characterization of its electronic properties.

Theoretical and Computational Chemistry Approaches to 4,9 Diphenylnaphtho 2,3 C Furan 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure

Quantum chemical calculations are essential for determining the fundamental electronic properties of a molecule. Methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio methods are standard tools for this purpose. A typical computational study on 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione would begin with a geometry optimization to find the molecule's most stable three-dimensional structure. From this optimized geometry, a variety of electronic characteristics can be derived.

A primary output of quantum chemical calculations is the set of molecular orbitals (MOs) and their corresponding energy levels. These orbitals describe the spatial distribution of electrons within the molecule. For this compound, the analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution of the HOMO is expected to be concentrated on the electron-rich aromatic naphthyl and phenyl systems, while the LUMO would likely be localized on the electron-deficient furan-1,3-dione portion of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic transitions.

Table 1: Illustrative Molecular Orbital Energies for this compound
OrbitalEnergy (eV)
LUMO+1-1.45
LUMO-2.62
HOMO-6.15
HOMO-1-6.98

Note: The data in this table is representative and serves to illustrate the typical output from a DFT calculation for a complex aromatic system.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. The interactions between these frontier orbitals govern the outcomes of many chemical reactions. For this compound, FMO analysis would predict its behavior as an electrophile or nucleophile. The low-lying LUMO associated with the dione (B5365651) structure would make it a potent electrophile and a good dienophile in Diels-Alder reactions. The theory would also help identify the most likely sites for nucleophilic attack on the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The two phenyl substituents at the 4 and 9 positions introduce conformational flexibility due to rotation around the carbon-carbon single bonds connecting them to the naphthyl core. A conformational analysis would be performed to understand the rotational barriers and identify the most stable conformers. This is achieved by systematically varying the dihedral angles of the phenyl groups relative to the planar naphtho[2,3-c]furan-1,3-dione (B147156) core and calculating the potential energy at each point. This process maps the potential energy surface (PES) for phenyl group rotation. The results would likely show that the lowest energy conformation involves the phenyl rings being twisted out of the plane of the central ring system to minimize steric hindrance.

Table 2: Representative Potential Energy Data for Phenyl Group Rotation
Dihedral Angle (Degrees)Relative Energy (kcal/mol)Description
06.5Planar, High Steric Strain
301.0Intermediate Energy
480.0Energy Minimum (Most Stable Conformer)
904.2Rotational Barrier (Transition State)

Note: This table provides an illustrative example of the data obtained from a potential energy surface scan.

Prediction of Spectroscopic Parameters via Advanced Computational Models

Advanced computational models can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectrum. This would reveal the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions, likely π-π* transitions within the extensive conjugated system.

Vibrational Spectra (IR and Raman): The calculation of vibrational frequencies via DFT allows for the prediction of the infrared and Raman spectra. This would identify characteristic peaks, such as the symmetric and asymmetric stretching of the carbonyl (C=O) groups in the dione ring, and the various C=C and C-H vibrations of the aromatic rings.

NMR Spectra: The chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are highly useful for assigning peaks in experimental NMR spectra.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics calculations are often performed on isolated molecules, molecular dynamics (MD) simulations can model the behavior of molecules over time in a condensed phase (e.g., in a solvent or in a solid state). An MD simulation of this compound would provide insights into:

Conformational Dynamics: Observing the real-time rotation of the phenyl groups at a given temperature.

Solvation Effects: Understanding how the molecule interacts with solvent molecules.

Intermolecular Interactions: Simulating a system with multiple molecules to study how they aggregate. This is particularly relevant for understanding π-π stacking interactions between the large aromatic surfaces, which would govern the crystal packing of the solid material.

These simulations use a force field to describe the interactions between atoms. The results would illuminate the macroscopic properties of the material based on its microscopic behavior.

Synthesis and Structure Reactivity Relationships of Analogues and Derivatives of 4,9 Diphenylnaphtho 2,3 C Furan 1,3 Dione

Systematic Variation of Phenyl Substituents and Their Electronic Effects

The electronic nature of substituents on the phenyl rings of naphthofuran-dione derivatives plays a crucial role in their synthesis and reactivity. The electronic effects of substituents are generally categorized into two types: resonance and inductive effects. Resonance effects involve the delocalization of π-electrons through the conjugated system, while inductive effects are transmitted through the sigma bonds due to differences in electronegativity. lasalle.edu These effects can either donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards chemical reactions. lumenlearning.comlibretexts.org

In the synthesis of 2-phenylnaphtho[2,3-b]furan-4,9-dione analogues, the nature of the substituent on the phenylacetylene precursor influences the reaction yield. A visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and various substituted phenylacetylenes has been developed, showing good functional group tolerance. nih.gov The yields of this reaction for a range of substituted phenyls are presented in Table 1.

The data in Table 1 indicates that both electron-donating groups (EDGs) like methyl (-CH₃) and electron-withdrawing groups (EWGs) like chloro (-Cl) are well-tolerated in this synthetic protocol. For instance, the reaction with 4-methylphenylacetylene to produce 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione proceeds with a high yield of 77%. nih.gov Similarly, the synthesis of 2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione, which has an electron-withdrawing substituent, also provides a moderate yield of 56%. nih.gov This suggests that the reaction mechanism is robust and not overly sensitive to the electronic properties of the phenyl substituent.

Table 1: Synthesis of 2-Substituted-Phenylnaphtho[2,3-b]furan-4,9-dione Analogues nih.gov

Substituent on Phenyl RingProduct NameYield (%)Melting Point (°C)
H2-Phenylnaphtho[2,3-b]furan-4,9-dione75244–247
2-Cl2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione56191–194
4-CH₃2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione77260–263
None (Diphenylacetylene)2,3-Diphenylnaphtho[2,3-b]furan-4,9-dione76262–265

Modifications to the Naphthoquinone Moiety and its Influence on Reactivity

Modifications to the core naphthoquinone structure can significantly alter the reactivity and properties of the resulting compounds. One common modification is the reduction of one of the furan-proximal double bonds to yield a dihydronaphthofuran-dione. These dihydro analogues can be synthesized via a similar visible-light-mediated reaction, using substituted alkenes instead of alkynes. nih.gov

The synthesis of 2-phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione and its derivatives demonstrates the feasibility of this modification. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with styrene yields the corresponding 2-phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione. The reactivity of this synthesis is also tolerant to substituents on the phenyl ring of the styrene precursor, as shown in Table 2. The introduction of a stereocenter at the C2 position of the furan (B31954) ring in these dihydro derivatives adds another layer of structural complexity and potential for stereoselective reactions.

Table 2: Synthesis of 2-Substituted-Phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione Analogues nih.gov

Substituent on Phenyl RingProduct NameYield (%)Melting Point (°C)
4-F2-(4-Fluorophenyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione57175–177

Exploring Core Structure Modifications and Heteroatom Replacements

The core structure of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione can be modified in several ways, including isomeric rearrangement and replacement of the dione (B5365651) with a lactone functionality. The constitutional isomer, naphtho[2,3-b]furan-4,9-dione (B1206112), is more commonly reported in the literature. nih.gov

Another significant modification is the replacement of the dione moiety with a lactone, leading to arylnaphthalene lactones. For instance, 4-phenylnaphtho[2,3-c]furan-1(3H)-one and its isomer, 9-phenylnaphtho[2,3-c]furan-1(3H)-one, have been synthesized and their crystal structures determined. mdpi.com These compounds belong to a class of lignans with various biological activities. mdpi.com The synthesis of these lactones can be achieved through a heat-mediated Dehydro-Diels–Alder reaction, and interestingly, the solvent has been shown to have a dramatic effect on the product distribution. mdpi.com

Impact of Structural Changes on Reaction Pathways and Electronic Properties

Structural modifications invariably impact the reaction pathways and electronic properties of these molecules. The regioselectivity of the synthesis of 2-phenylnaphtho[2,3-b]furan-4,9-dione is a case in point. The visible-light-mediated cycloaddition shows excellent regioselectivity, with the phenyl group exclusively adding to the C-2 position of the furan ring. nih.gov

The planarity of the naphthofuran-dione system is crucial for its electronic properties. The torsion angle between the phenyl group and the naphthoquinone moiety influences the extent of π-conjugation. In the crystal structure of 9-phenylnaphtho[2,3-c]furan-1(3H)-one, this torsion angle was found to be 62.43°. mdpi.com A larger torsion angle, as seen in the 4-phenyl isomer (68.12°), may be due to reduced steric hindrance and will decrease the orbital overlap between the phenyl and naphthoquinone systems, thereby altering the electronic absorption spectrum and reactivity. mdpi.com

The electronic properties of the substituents on the phenyl rings also have a profound effect. Electron-donating groups increase the electron density of the aromatic system, which can affect the redox potential of the quinone moiety and the molecule's ability to participate in charge-transfer interactions. Conversely, electron-withdrawing groups decrease the electron density. These changes in electronic distribution can be probed by techniques such as cyclic voltammetry and UV-Vis spectroscopy and are known to correlate with the biological activity of related naphthoquinone derivatives.

Advanced Materials Applications and Supramolecular Chemistry of 4,9 Diphenylnaphtho 2,3 C Furan 1,3 Dione and Its Derivatives

Integration into Organic Electronic and Optoelectronic Devices

While direct integration of the parent 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione into organic electronic devices is not extensively documented in publicly available research, the broader class of naphthofuran derivatives has shown significant promise in this area. The electron-accepting properties of the dione (B5365651) core, coupled with the potential for π-π stacking interactions, make these compounds suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting or accepting materials in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Derivatives of the related naphtho[2,3-b]furan-4,9-dione (B1206112) have been synthesized and investigated for their electronic properties. For instance, the introduction of various substituents on the phenyl rings can modulate the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is crucial for efficient charge injection and transport in electronic devices. The performance of such materials in organic electronic devices is highly dependent on their solid-state packing and thin-film morphology, which can be controlled through chemical design and device fabrication techniques.

Table 1: Electronic Properties of Selected Naphthofuran Derivatives for Organic Electronics

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Application
Derivative A-6.1-3.52.6OFET (n-type)
Derivative B-5.9-3.72.2OPV (acceptor)
Derivative C-6.3-3.42.9OLED (electron transporter)

Note: The data in this table is illustrative and based on typical values for this class of compounds, as specific data for this compound derivatives is limited.

Polymer Chemistry: Role as Monomers or Building Blocks for Functional Polymers

The rigid structure and reactive sites of this compound make it an excellent candidate as a monomer for the synthesis of functional polymers. One of the most promising areas is its use as a building block for Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and electronics. The dione functionality can undergo condensation reactions with appropriate amine-containing monomers to form highly stable, conjugated two-dimensional or three-dimensional frameworks.

The resulting COFs could exhibit interesting electronic properties due to the extended π-conjugation throughout the framework. The porosity of the COF could also be exploited for sensing applications, where the interaction of guest molecules within the pores could modulate the electronic properties of the material.

Furthermore, this compound can be incorporated into linear conjugated polymers through various polymerization techniques, such as Suzuki or Stille coupling, by introducing appropriate reactive groups (e.g., halides or boronic esters) on the phenyl rings. These polymers would be expected to have high thermal stability and interesting optical and electronic properties, making them potentially useful in a range of organic electronic applications.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeMonomer FunctionalizationPotential Polymerization MethodPotential Properties
Covalent Organic Framework (COF)None (direct use of dione)Condensation with aminesPorosity, crystallinity, semiconductivity
Linear Conjugated PolymerHalogenation of phenyl ringsSuzuki or Stille couplingHigh thermal stability, tunable electronic properties
Polyamide/PolyimideConversion of dione to diacid/dianhydridePolycondensationHigh strength, thermal stability

Supramolecular Chemistry: Self-Assembly Processes and Advanced Architectures

The planar and aromatic nature of this compound facilitates its participation in non-covalent interactions, such as π-π stacking and van der Waals forces, which are the driving forces for self-assembly processes. By modifying the peripheral phenyl groups with functional moieties capable of hydrogen bonding or other specific interactions, it is possible to program the self-assembly of these molecules into well-defined supramolecular architectures, such as nanofibers, vesicles, and organogels.

These self-assembled structures can exhibit emergent properties that are not present in the individual molecules. For example, the formation of ordered π-stacked arrays can lead to enhanced charge transport properties, which could be beneficial for applications in organic electronics. The ability to control the morphology and properties of these self-assembled materials through molecular design makes them highly attractive for the bottom-up fabrication of functional nanoscale devices.

Role in Catalysis: Development as Ligands or Organocatalysts

While the direct catalytic activity of this compound has not been extensively explored, its rigid backbone and the potential for introducing coordinating functional groups on the phenyl rings suggest its utility as a scaffold for the design of novel ligands for transition metal catalysis. The well-defined geometry of the molecule could lead to the formation of catalysts with high selectivity.

Furthermore, the electron-deficient nature of the naphthofuran dione core could be exploited in organocatalysis. The molecule could potentially act as a Lewis acid or be functionalized to create a chiral environment for asymmetric catalysis. The development of organocatalysts based on this scaffold could offer a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. Research in this area is still in its early stages, but the structural features of this compound class hold promise for future developments in catalysis.

Q & A

Q. What are the common synthetic routes for 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via cyclization reactions involving phthalic anhydride derivatives and aryl-substituted furans. A key approach involves reacting 3-lithiofuran with phthalic anhydride in tetrahydrofuran (THF) to form intermediates like 2-(3-furanoyl)benzoic acid, which undergoes cyclization using strong bases such as lithium diisopropylamide (LDA) to yield the naphthofuran-dione core . Optimization of yields requires careful control of stoichiometry (e.g., two equimolar amounts of LDA) and reaction temperature. Inverse addition methods for reagent mixing can minimize side reactions and improve efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches near 1670 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons in the naphthalene and phenyl groups appear as multiplet signals (δ 7.0–8.1 ppm), while substituents like methyl or methoxy groups resonate at δ 2.5–4.3 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) are typically observed at δ 170–190 ppm.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 290 for the base structure) and fragmentation patterns .

Q. How should researchers design in vitro assays to evaluate the anti-proliferative activity of this compound?

Methodological Answer: Use immortalized human keratinocyte (HaCaT) cells as a model system. Prepare serial dilutions of the compound in dimethyl sulfoxide (DMSO) and treat cells for 48–72 hours. Assess viability via MTT or resazurin assays, and calculate IC₅₀ values. Include controls for membrane integrity (e.g., lactate dehydrogenase (LDH) release assays) to distinguish cytotoxic effects from anti-proliferative activity .

Advanced Research Questions

Q. How do substituents at the 2- and 7-positions influence biological activity, and what methods validate these structure-activity relationships (SAR)?

Methodological Answer: Electron-withdrawing groups (e.g., oxadiazole, thenoyl) at the 2-position enhance anti-proliferative potency by stabilizing quinone redox cycling. SAR studies involve synthesizing derivatives via Friedel-Crafts acylation or nucleophilic substitution, followed by comparative bioactivity screening in HaCaT cells. Computational docking and molecular dynamics simulations can predict binding interactions with cellular targets like NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Q. What experimental approaches are used to study redox activation and superoxide generation by this compound?

Methodological Answer:

  • Enzymatic assays : Use isolated enzymes (e.g., cytochrome P450 reductase or NQO1) to monitor one- or two-electron reduction via UV-Vis spectroscopy, tracking absorbance changes at 340 nm (NADH depletion) or 550 nm (cytochrome c reduction) .
  • Cellular assays : Detect superoxide radicals in HaCaT cells using dihydroethidium (DHE) fluorescence or lucigenin-enhanced chemiluminescence. Correlate radical generation with anti-proliferative IC₅₀ values to establish redox-dependent mechanisms .

Q. How can this compound be functionalized for use in ratiometric fluorescent probes?

Methodological Answer: Attach amine-reactive anhydride groups to peptide chains or proteins under dilute (µM) conditions in dichloromethane or DMF. Optimize reaction temperatures (e.g., 115°C for 4–6 hours) and stoichiometry (2 equivalents of amine) to achieve high labeling efficiency. Validate probe functionality via fluorescence lifetime imaging microscopy (FLIM) or Förster resonance energy transfer (FRET) .

Q. What strategies enable copolymerization of this compound into biodegradable polymers?

Methodological Answer: Incorporate the compound as a monomer in ring-opening copolymerization with epoxides (e.g., ethylene oxide) using metal-free catalysts like thiourea/tertiary amines. Monitor polymerization kinetics via gel permeation chromatography (GPC) and thermal stability via thermogravimetric analysis (TGA). The rigid naphthalene core enhances polymer crystallinity, as confirmed by wide-angle X-ray diffraction (WAXD) .

Q. What mechanistic insights explain its antiviral activity against enveloped viruses?

Methodological Answer: The compound’s planar structure may intercalate into viral RNA or inhibit glycoprotein processing. Assess activity using plaque reduction assays (e.g., against HSV-1 or HIV-1) and mechanistic studies (e.g., viral entry vs. replication). Compare with analogs like Diphyllin (a related naphthofuranone) to identify critical structural motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.